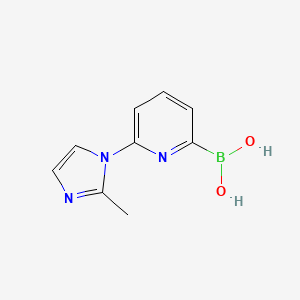![molecular formula C17H21BrN2O2 B595245 tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate CAS No. 1260494-16-3](/img/structure/B595245.png)
tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the azepine family of compounds, which have been shown to have a range of interesting biological properties. In
Wirkmechanismus
The mechanism of action of tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate is not fully understood, but it is believed to act through a range of different mechanisms depending on the specific biological system being studied. It has been shown to inhibit the activity of various enzymes and transcription factors, and may also interact with various cellular receptors and ion channels. The precise mechanism of action is an area of active research, and further studies are needed to fully elucidate the molecular mechanisms underlying its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific biological system being studied. It has been shown to induce apoptosis in cancer cells, and may also inhibit angiogenesis and metastasis. In addition, it has been shown to modulate the activity of various neurotransmitter systems, and may have potential as a treatment for neurological disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate has several advantages for use in lab experiments. It is a highly pure and well-characterized compound, with a well-established synthesis method. It has also been extensively studied for its biological activity, and has been shown to have potent effects in a range of different biological systems. However, there are also some limitations to its use. It can be difficult to work with due to its low solubility in water, and may require the use of organic solvents for some experiments. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate. One area of interest is the development of more potent and selective analogues of the compound, which may have improved therapeutic potential. Another area of research is the elucidation of the molecular mechanisms underlying its biological activity, which may provide insight into its potential use as a therapeutic agent. Finally, further studies are needed to fully explore its potential in the treatment of various diseases, including cancer and neurological disorders.
Synthesemethoden
The synthesis of tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate involves the reaction of 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tert-butyl ester, which is then converted to the final product by the addition of a bromine source such as N-bromosuccinimide. The synthesis has been optimized for high yield and purity, and the resulting compound has been extensively characterized using a range of analytical techniques.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate has been used in a range of scientific research applications, including studies of its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have potent activity against a range of cancer cell lines, and has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. In addition, it has been used as a tool compound for the study of various biological processes, including the regulation of gene expression and the modulation of cellular signaling pathways.
Eigenschaften
IUPAC Name |
tert-butyl 8-bromo-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-4-5-14-13(10-20)12-7-6-11(18)9-15(12)19-14/h6-7,9,19H,4-5,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRDMHIPKHTPBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C3=C(N2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

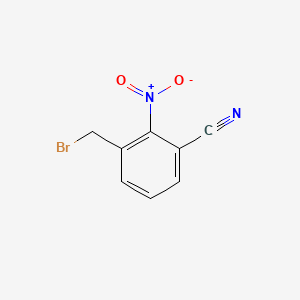
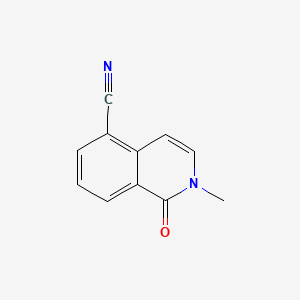
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)
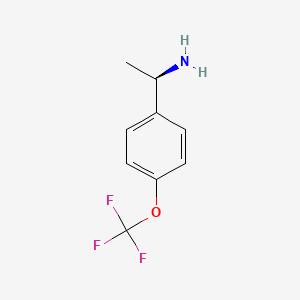
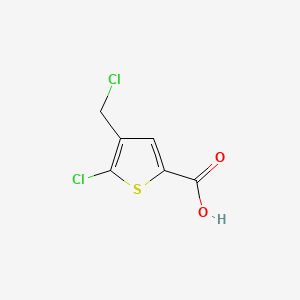
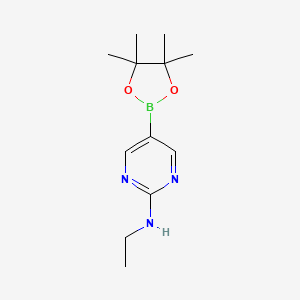
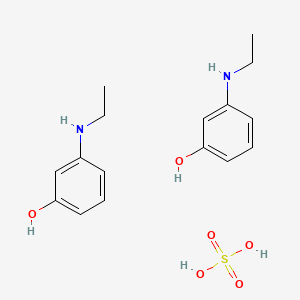

![Ethanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-](/img/structure/B595177.png)

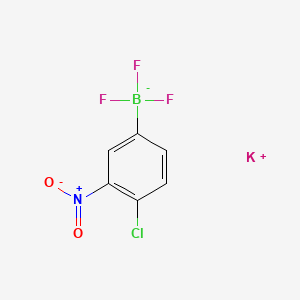
![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)
